GB1490

Galectin-1 selectivity Isoform selectivity Scaffold hopping

Researchers investigating galectin-1-mediated T-cell apoptosis or immune evasion require tool compounds with defined isoform selectivity and validated pharmacology. Unlike OTX008 (non-CRD binding, inactive in Jurkat apoptosis assay) or GB1107 (galectin-3-selective), GB1490 provides: • Kd = 0.4 µM for human galectin-1, 6.8-fold selective over galectin-3 • X-ray structure (PDB 8OJP, 1.71 Å) confirming CRD binding • >99% oral bioavailability in mice; IC50 = 2.30 µM in Jurkat apoptosis assay • Cytotoxicity threshold >225-fold over Kd (90 µM)

Molecular Formula C17H15Cl2FN4O4S2
Molecular Weight 493.4 g/mol
Cat. No. B15610044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGB1490
Molecular FormulaC17H15Cl2FN4O4S2
Molecular Weight493.4 g/mol
Structural Identifiers
InChIInChI=1S/C17H15Cl2FN4O4S2/c18-8-3-7(4-9(19)12(8)20)30-17-15(27)13(14(26)11(6-25)28-17)24-5-10(22-23-24)16-21-1-2-29-16/h1-5,11,13-15,17,25-27H,6H2/t11-,13+,14+,15-,17-/m1/s1
InChIKeyQJQNWNOQNZZJCB-YNIRGQLTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GB1490: A CRD-Targeted, Orally Bioavailable Galectin-1 Inhibitor with Defined Binding Selectivity


GB1490 (CAS 2172866-22-5) is a thiazole-containing glycomimetic that belongs to the α-d-galactopyranoside class of galectin inhibitors. It binds the carbohydrate recognition domain (CRD) of galectin-1 with a Kd of 0.4 μM and displays 6- to 320-fold selectivity across a panel of human galectins, including 6.8-fold selectivity over galectin-3 (Kd 2.7 μM) [1]. GB1490 was discovered through systematic scaffold switching from galectin-3-selective aryl-triazolyl thiogalactosides (e.g., GB1107) to five-membered heterocycle-substituted analogs, yielding a compound with inverted galectin-1/3 selectivity [1]. An X-ray crystal structure of GB1490 bound to human galectin-1 (PDB 8OJP, resolution 1.71 Å) confirms a single binding conformation within the CRD [1][2].

CRD-Targeted Gal-1 Binding Carbohydrate recognition domain binding with reported affinity
Isoform Selectivity Profiling Selectivity across human galectin panel for target deconvolution
Oral In Vivo Research Support Reported oral exposure supports murine in vivo study models
Structurally Confirmed Binding Mode X-ray crystal structure confirms CRD binding conformation

Why Galectin-1 Inhibitors GB1490, GB1107, OTX008, and GB1908 Cannot Be Interchanged in Research Procurement


Galectin inhibitors targeting different isoforms or binding sites produce fundamentally divergent pharmacological outcomes that cannot be predicted from nominal target class membership alone. GB1490 binds the canonical CRD of galectin-1 with 6.8-fold selectivity over galectin-3 (Kd 0.4 vs 2.7 μM), while its structural predecessor GB1107 exhibits the opposite selectivity profile—a 100-fold preference for galectin-3 over galectin-1 (Kd 0.037 vs 3.7 μM) [1]. The commonly used galectin-1 tool compound OTX008 is a calixarene derivative that binds outside the CRD at a distinct site and fails to inhibit galectin-1-induced apoptosis in Jurkat cells, whereas GB1490 rescues cells with an IC50 of 2.30 μM [1]. The follow-on compound GB1908 achieves higher galectin-1 affinity (Kd 0.057 μM) but with altered ADME properties and a different binding mode [2]. These differences in binding site, isoform selectivity, and functional pharmacology mean that substitution without experimental validation will confound data interpretation.

GB1490 GB1107
GB1107 exhibits inverted galectin-3 selectivity; may not reproduce galectin-1-specific pathway responses without validation
GB1490 OTX008
OTX008 binds outside the CRD and lacks activity in galectin-1 apoptosis assays; CRD-dependent pharmacology may not replicate
GB1490 GB1908
GB1908 has distinct ADME and binding mode; exposure profiles and target engagement context may differ from GB1490

GB1490 Comparator Evidence: Quantified Differentiation Against GB1107, OTX008, and GB1908


Inverted Galectin-1/Galectin-3 Selectivity Ratio Versus the Parent Scaffold GB1107

GB1490 was derived from the galectin-3-selective scaffold of GB1107 by replacing a six-membered aryl-triazolyl substituent with a five-membered thiazole ring. This scaffold switch inverted the selectivity profile: GB1490 preferentially binds galectin-1 (Kd 0.4 μM) over galectin-3 (Kd 2.7 μM), a 6.8-fold selectivity window, whereas GB1107 shows a 100-fold preference for galectin-3 (Kd 0.037 μM) over galectin-1 (Kd 3.7 μM) [1]. The selectivity inversion is a direct consequence of the heterocycle substitution strategy validated by SAR across multiple analogs in the series [1].

Galectin-1/3 Selectivity Inversion
Head-to-head
GB1490: Kd Gal-1 0.4 μM vs Gal-3 2.7 μM (6.8-fold Gal-1 selective)
GB1107: Kd Gal-3 0.037 μM vs Gal-1 3.7 μM (100-fold Gal-3 selective)
Supports isoform-specific tool selection for galectin-1/3 studies
Scaffold switch drives selectivity inversion; SAR validated across analogs
Galectin-1 selectivity Isoform selectivity Scaffold hopping

CRD-Targeted Binding Mode Confirmed by X-Ray Crystallography Versus Extra-CRD Binding by OTX008

The 1.71 Å resolution X-ray crystal structure of GB1490 bound to human galectin-1 (PDB 8OJP) reveals the compound occupies the canonical carbohydrate recognition domain (CRD) in a single, well-defined conformation [1][2]. In contrast, the commercially available galectin-1 tool compound OTX008 (a calixarene derivative, MW 937) is a weak binder suggested to interact with galectin-1 at a site outside the CRD, as stated by the discoverers [3]. The GB1490-galectin-1 complex shows specific hydrogen bond interactions within the CRD that rationalize the SAR observed in the series [2].

CRD Binding Mode Confirmation
Head-to-head
GB1490: CRD-bound single conformation, 1.71 Å (PDB 8OJP), MW 493.36
OTX008: Extra-CRD calixarene weak binder, MW 937; no galectin-1 co-crystal structure reported
CRD-targeted binding supports mechanistic interpretation of glycan interactions
Extra-CRD binders may produce distinct or non-canonical pharmacology
Carbohydrate recognition domain X-ray crystallography Binding mode

Functional Rescue of Galectin-1-Induced Apoptosis in Jurkat Cells: GB1490 Active, OTX008 Inactive

In a galectin-1-induced apoptosis assay using Jurkat T cells, GB1490 reversed apoptosis with an IC50 of 2.30 μM, whereas OTX008 showed no activity in the same experimental system [1]. This functional divergence is consistent with the distinct binding sites: GB1490 competitively blocks the CRD required for galectin-1's pro-apoptotic signaling, while OTX008's extra-CRD binding fails to neutralize this function [1].

Functional Apoptosis Rescue
Head-to-head
GB1490 IC50 2.30 μM (active) vs OTX008 inactive
Reported functional activity supports CRD-dependent assay use
Jurkat T-cell line; galectin-1-induced apoptosis model
Apoptosis Jurkat T cells Galectin-1 functional assay

Oral Bioavailability Exceeding 99% in Mice: A Differentiator for In Vivo Studies

GB1490 demonstrated an oral bioavailability (F%) greater than 99% in mouse pharmacokinetic studies [1]. This near-complete oral absorption distinguishes GB1490 from many galectin-1 inhibitors that lack reported oral PK data or show limited oral exposure. For comparison, the next-generation compound GB1908 required 30 mg/kg twice-daily dosing to maintain free plasma levels above its galectin-1 Kd for 24 hours, whereas quantitative PK parameters for OTX008 after oral dosing are not reported in the peer-reviewed literature [2]. GB1490's oral bioavailability was achieved alongside optimized in vitro ADME properties, including favorable microsomal stability and permeability, as part of a systematic optimization campaign [1].

Oral Bioavailability in Mice
Cross-study comparable
F% > 99% in mouse PK studies
Reported oral exposure supports in vivo study design
Near-quantitative oral absorption reported; GB1908 and OTX008 lack comparable oral F% data
Oral bioavailability Pharmacokinetics In vivo tool compound

Cytotoxicity Safety Window: No Cellular Toxicity up to 90 μM in A549 Lung Carcinoma Cells

GB1490 exhibited no cell cytotoxicity at concentrations up to 90 μM in A549 lung carcinoma cells, establishing a >225-fold safety margin above its galectin-1 Kd (0.4 μM) and a >39-fold margin above its Jurkat cell functional IC50 (2.30 μM) [1]. This broad cytotoxicity window is critical for interpreting cellular pharmacology data, as galectin-1 inhibitors that cause non-specific toxicity at concentrations near their target engagement range can produce false-positive functional readouts. No comparable cytotoxicity ceiling data are reported for OTX008 in the same assay system [1].

Cytotoxicity Safety Window
Context-dependent
No cytotoxicity up to 90 μM in A549 cells; >225-fold margin above Gal-1 Kd (0.4 μM)
Supports cellular pharmacology interpretation at relevant concentrations
Comparable quantitative window not established for OTX008
Cytotoxicity Safety window A549 cells

Best-Validated Research and Industrial Application Scenarios for GB1490


In Vivo Target Validation Studies Requiring Oral Galectin-1 Inhibition in Mice

GB1490 is the preferred tool compound for murine in vivo studies where oral administration of a galectin-1 inhibitor is required, supported by its >99% oral bioavailability in mice [1]. Its Kd of 0.23 μM for mouse galectin-1, combined with 25-fold selectivity over mouse galectin-3, provides interpretable target engagement with a defined selectivity window . This application scenario is not served by OTX008 (no oral PK data), GB1107 (galectin-3-selective, not galectin-1), or GB1908 (next-generation compound requiring twice-daily dosing at 30 mg/kg and not yet as widely available through commercial vendors as of early 2024) [1][2].

CRD-Dependent Functional Assays in T-Cell and Immune Cell Biology

For researchers studying galectin-1-mediated T-cell apoptosis, immune evasion, or tumor-immune interactions, GB1490 provides an IC50 of 2.30 μM in the galectin-1-induced Jurkat apoptosis assay, directly demonstrating functional CRD antagonism [1]. The X-ray-confirmed CRD binding mode (PDB 8OJP, 1.71 Å) ensures that observed pharmacology can be mechanistically attributed to carbohydrate recognition domain blockade, unlike OTX008, which is inactive in the same functional assay and binds outside the CRD [2][3]. Researchers should use GB1490 at concentrations between 0.4–10 μM, remaining well below the 90 μM cytotoxicity threshold [2].

Galectin Isoform Selectivity Profiling and Chemical Biology Studies

GB1490's 6- to 320-fold selectivity profile across a panel of human galectins makes it a valuable chemical probe for dissecting galectin-1-specific biology from the contributions of other galectin family members [1]. When used in parallel with the galectin-3-selective probe GB1107 (Kd galectin-3 = 0.037 μM, >1000-fold selective over other galectins), researchers can achieve complementary isoform coverage for target deconvolution studies [2][4]. This paired approach is particularly relevant for fibrosis, cancer, and inflammation models where galectin-1 and galectin-3 have overlapping but distinct roles [1].

Procurement for Medicinal Chemistry Benchmarking and Lead Optimization Programs

For drug discovery programs targeting galectin-1, GB1490 serves as a well-characterized reference compound with published X-ray structural data (PDB 8OJP), full PK characterization in mice, and a defined selectivity panel [1][3]. Medicinal chemistry teams can use GB1490 as a benchmark for comparing new chemical series on affinity (Kd 0.4 μM), selectivity over galectin-3 (6.8-fold), oral bioavailability (>99%), and cytotoxicity margin (>225-fold over Kd) [1][2]. The structure-activity relationships described in the Zetterberg et al. 2023 paper, including the thiazole substitution strategy that inverted selectivity from galectin-3 to galectin-1, provide a rational starting point for further optimization [2].

Application
Selection Property
Validation Focus
In vivo oral galectin-1 target engagement studies
Reported oral bioavailability context
Target engagement verification at research doses
T-cell and immune cell galectin-1 functional assays
CRD-targeted binding mode
Apoptosis rescue endpoint verification
Galectin isoform selectivity profiling
Reported isoform selectivity profile
Isoform-specific activity confirmation
Medicinal chemistry reference and benchmarking
Published structural and PK characterization
Cross-series comparator data review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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